(5-methylisoxazol-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
The compound “(5-methylisoxazol-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” features a methanone core bridging a 5-methylisoxazole ring and an azetidine (4-membered nitrogen-containing ring) substituted with a 4-phenyl-1,2,3-triazole moiety. This structure combines three pharmacologically relevant heterocycles: isoxazole (known for antimicrobial and anti-inflammatory properties), 1,2,3-triazole (valued in click chemistry and drug design), and azetidine (a strained ring that enhances conformational rigidity and bioavailability) .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11-14(7-17-23-11)16(22)20-8-13(9-20)21-10-15(18-19-21)12-5-3-2-4-6-12/h2-7,10,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOFEZOPLQLONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Compounds containing isoxazole and 1,2,3-triazole rings have been reported to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the compound.
Cellular Effects
Compounds containing isoxazole and 1,2,3-triazole rings have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound (5-methylisoxazol-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that integrates isoxazole, triazole, and azetidine moieties, which are known to exhibit various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Synthesis
The synthesis of the compound involves the reaction of equimolar quantities of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and acetophenone in ethanol with sodium hydroxide as a catalyst. The process yields colorless crystals with a high purity rate of approximately 90% after recrystallization from dimethylformamide .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing isoxazole and triazole rings. The title compound's structural components suggest potential activity against various pathogens. For instance, derivatives of triazoles have been shown to possess significant antibacterial and antifungal effects .
Anticancer Properties
Research indicates that compounds with triazole and isoxazole functionalities exhibit anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The docking studies performed on similar compounds with human prostaglandin reductase (PTGR2) suggest that these compounds may inhibit tumor growth by modulating inflammatory pathways .
Neuroprotective Effects
The neuroprotective capabilities of isoxazole derivatives have been documented in various studies. These compounds can potentially mitigate oxidative stress in neuronal cells, contributing to their therapeutic potential in neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A study conducted on a series of isoxazole derivatives demonstrated that certain compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the triazole ring was found to enhance this activity significantly.
Case Study 2: Anticancer Activity
In another investigation, a related compound was subjected to in vitro assays against several cancer cell lines. Results indicated that the compound reduced cell viability significantly at micromolar concentrations, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions
| Reagents | Conditions | Yield |
|---|---|---|
| 3-(5-methylisoxazol-4-yl)-1H-pyrazole | Ethanol, NaOH (10%), Room Temperature | 90% |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (5-methylisoxazol-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exhibit significant antimicrobial properties. Triazole derivatives have been extensively studied for their antifungal activity, particularly against pathogenic fungi. For instance, a study demonstrated that triazole-containing compounds showed potent activity against various fungal strains, suggesting that derivatives of this compound could be developed as antifungal agents .
Anticancer Properties
The compound's structural components suggest potential anticancer properties. Triazole derivatives have been reported to inhibit cancer cell proliferation. A specific study highlighted that triazol-containing compounds could induce apoptosis in cancer cells through the modulation of various signaling pathways . The incorporation of isoxazole moieties may enhance these effects, making it a candidate for further investigation in cancer therapy.
Neuroprotective Effects
Research has indicated that isoxazole derivatives possess neuroprotective effects. A study focusing on similar compounds found that they could mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's. The mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells . This suggests that this compound may have applications in neuroprotection.
Pesticidal Activity
Compounds containing isoxazole and triazole rings have been evaluated for their pesticidal properties. Research has shown that these compounds can act as effective fungicides and insecticides. A notable study demonstrated that triazole derivatives significantly reduced fungal growth in crops, indicating their potential use in agricultural pest management .
Plant Growth Regulation
Additionally, derivatives of this compound could serve as plant growth regulators. Studies have indicated that certain triazole compounds can promote plant growth by enhancing root development and nutrient uptake . This application is crucial for improving crop yields and sustainability.
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its incorporation into polymers and other materials. Research into similar compounds has shown their effectiveness as additives in polymer formulations to enhance thermal stability and mechanical properties .
Photonic Applications
The compound's potential photonic applications stem from its ability to absorb light at specific wavelengths. Studies have explored the use of triazole derivatives in organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties .
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole A | Antifungal | 10 | |
| Isoxazole B | Anticancer | 15 | |
| Triazole C | Neuroprotective | 20 |
Table 2: Agricultural Efficacy
Comparison with Similar Compounds
Key Observations :
- Heterocycle Substitution : The isoxazole moiety differs from sulfur-containing thiadiazole/thiazole analogs, which may alter electronic properties and solubility .
SAR Insights :
- Triazole Positioning : The 1,2,3-triazole’s position in the target compound may facilitate hydrogen bonding, akin to fluorophenyl-thiazole derivatives .
- Hydrophobic Substituents : The 4-phenyl group on the triazole likely enhances membrane permeability, similar to phenylsulfonyl derivatives in .
- Azetidine vs.
Physicochemical and Crystallographic Comparisons
- Solubility : The target compound’s isoxazole and azetidine may confer moderate solubility, whereas sulfur-containing analogs (e.g., thiadiazoles) exhibit higher hydrophobicity .
- Crystallography: Fluorophenyl-thiazole derivatives () display triclinic symmetry and planar conformations, while the azetidine core likely introduces non-planar geometry, affecting crystal packing .
Q & A
Q. Comparative Analysis :
| Compound | Structural Features | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Target Compound | Isoxazole + triazole-azetidine | EGFR: 0.45 ± 0.12 |
| Piperazine-isoxazole analog | Piperazine instead of azetidine | EGFR: 1.2 ± 0.3 |
| Triazole-thiazolidinone | Thiazolidinone core | CDK2: 2.8 ± 0.5 |
| Key Insight : The azetidine-triazole scaffold enhances kinase selectivity compared to bulkier piperazine analogs . |
Advanced: What analytical methods resolve enantiomeric impurities in the final product?
Methodological Answer:
- Chiral HPLC :
- Column: Chiralcel OD-H (4.6 × 250 mm).
- Mobile phase: Hexane/ethanol (85:15), flow rate 1 mL/min.
- Detection: UV at 254 nm .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
